5-Methylfuro[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NO/c1-6-4-7-2-3-10-8(7)9-5-6/h2-5H,1H3 |
InChI Key |
JYXNDAARYLTGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)OC=C2 |
Origin of Product |
United States |
Contextualization Within the Furo 2,3 B Pyridine and Furo 3,2 B Pyridine Heterocyclic Landscape.semanticscholar.orghmdb.ca
The fusion of a furan (B31954) ring with a pyridine (B92270) ring can result in six possible isomers, which are broadly categorized into two groups: the quinoline (B57606) analogues ([b]-fused systems) and the isoquinoline (B145761) analogues ([c]-fused systems). semanticscholar.org Furo[2,3-b]pyridine (B1315467) and furo[3,2-b]pyridine (B1253681) both belong to the [b]-fused systems and are isomers that differ in the orientation of the furan ring relative to the pyridine ring. semanticscholar.orghmdb.ca This seemingly subtle structural difference leads to distinct electronic and chemical properties.
Furo[2,3-b]pyridine, also known as 7-azabenzofuran, and its derivatives are considered privileged structures in drug discovery due to their diverse biological activities. researchgate.net The fusion of the π-deficient pyridine ring with the π-excessive furan ring creates a unique electronic environment that influences the molecule's reactivity and interactions with biological targets. semanticscholar.org Specifically, the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring act as key sites for hydrogen bonding and other non-covalent interactions.
In contrast, furo[3,2-b]pyridines also constitute an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. bohrium.com The arrangement of the fused rings in furo[3,2-b]pyridine derivatives provides a different spatial orientation of the heteroatoms and substituent groups, leading to distinct pharmacological profiles. For instance, derivatives of furo[3,2-b]pyridine have been identified as potent inhibitors of various kinases.
The properties and reactivity of these isomers can be compared as follows:
| Feature | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine |
| Ring Fusion | Furan fused at the 'b' face of the pyridine ring (positions 2 and 3) | Furan fused at the 'b' face of the pyridine ring (positions 3 and 2) |
| Nitrogen Position | Position 7 | Position 4 |
| Oxygen Position | Position 1 | Position 1 |
| Reactivity | Lithiation occurs preferentially at the 2-position. semanticscholar.org | Synthesis often involves cyclization of appropriately substituted pyridines. |
Historical Perspectives on the Discovery and Initial Academic Exploration of Furo 2,3 B Pyridine Systems.semanticscholar.orgresearchgate.net
The exploration of furopyridine systems has been a subject of interest for a considerable period, driven by the quest for novel compounds with beneficial biological properties. researchgate.net Early research focused on establishing synthetic routes to the various furopyridine isomers and understanding their fundamental chemical reactivity.
One of the initial synthetic challenges was the inherent instability of the furan (B31954) ring under the strongly acidic conditions often required for the cyclization reactions to form the pyridine (B92270) ring. semanticscholar.org Despite these difficulties, the first synthesis of a furo[2,3-c]pyridine (B168854) derivative was reported by Mertes and colleagues. semanticscholar.org Over the years, various synthetic methodologies have been developed to access the furo[2,3-b]pyridine (B1315467) core. These include the tandem nucleophilic aromatic substitution (SNAr) and cyclization of substituted pyridines.
Early studies on the reactivity of the parent furopyridines, including furo[2,3-b]pyridine, revealed important aspects of their chemical behavior. For instance, electrophilic substitution reactions such as bromination and nitration, as well as H-D exchange studies, provided insights into the electron distribution within the fused ring system. semanticscholar.org It was observed that the furan ring is generally more susceptible to electrophilic attack. semanticscholar.org Furthermore, lithiation studies demonstrated that deprotonation occurs selectively at the 2-position of the furan ring, providing a handle for further functionalization. semanticscholar.org
Current Research Significance of the Furo 2,3 B Pyridine Scaffold in Advanced Chemical Science.ontosight.aismolecule.comnih.govworktribe.comcymitquimica.comrsc.orgscilit.comnih.govresearchgate.net
Fundamental Cyclization and Annulation Methodologies for Furo[2,3-b]pyridine Core Construction
The construction of the furo[2,3-b]pyridine core can be approached by forming either the pyridine (B92270) or the furan (B31954) ring as the final step. These methods often rely on classical cyclization and annulation reactions, providing robust access to the foundational heterocyclic system.
Pyridine Ring Formation via Cyclocondensation Reactions
One of the primary strategies for synthesizing the furo[2,3-b]pyridine skeleton involves building the pyridine ring onto a pre-existing furan structure. This is often achieved through cyclocondensation reactions. For instance, 2-aminofurans can be reacted with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring. ias.ac.in A notable example involves the reaction of ethyl 5-aminofuran-2-carboxylates with reagents like the sodium salt of nitromalonaldehyde (B3023284) or diethyl ethoxymethylene-malonate to yield functionalized furo[2,3-b]pyridines. ias.ac.in
Another approach utilizes the Friedländer annulation, where a 2-aminofuran derivative with a cyano group is reacted with a cyclic ketone, such as cyclohexanone (B45756) or cycloheptanone, mediated by a Lewis acid to form 4-aminofuro[2,3-b]pyridines. ias.ac.in Thermal annulation of specifically substituted furan derivatives can also lead to the formation of the furo[2,3-b]pyridine system. ias.ac.in
| Starting Materials | Reagents/Conditions | Product | Reference |
| Ethyl 5-aminofuran-2-carboxylates | Sodium salt of nitromalonaldehyde | Ethyl-5-nitrofuro[2,3-b]pyridine-2-carboxylate | ias.ac.in |
| Ethyl 5-aminofuran-2-carboxylates | Diethyl ethoxymethylene-malonate | 4-hydroxyfuro[2,3-b]pyridine-2,5-dicarboxylate | ias.ac.in |
| 2-amino-4,5-diaryl-3-cyano furan | Cyclohexanone/Cycloheptanone, Lewis acid | 4-aminofuro[2,3-b]pyridines | ias.ac.in |
| 2-(2-amino-5-methylfuran-3-ylmethylidene) | 200°C | Furo[2,3-b]pyridines | ias.ac.in |
Furan Ring Formation through Intramolecular Cyclization
The formation of the furan ring onto a pre-existing pyridine is a widely employed and versatile strategy for synthesizing furo[2,3-b]pyridines. This approach often involves the intramolecular cyclization of a suitably substituted pyridine precursor.
A common method begins with a 2-halopyridine, which undergoes nucleophilic aromatic substitution (SNAr) with a hydroxyacetate derivative. The resulting intermediate then undergoes intramolecular cyclization to form the furan ring. For example, starting from 2,5-dichloronicotinic acid, esterification followed by reaction with ethyl 2-hydroxyacetate in the presence of a base like sodium hydride leads to the formation of the furo[2,3-b]pyridine core. nih.gov Subsequent hydrolysis and decarboxylation can provide the desired substituted furo[2,3-b]pyridine. nih.gov Optimization of this process has been achieved by using a tert-butyl ester, which facilitates a more efficient decarboxylation step.
Another effective method involves the intramolecular cyclization of C3-substituted pyridine N-oxides under transition-metal-free conditions, which proceeds via a nucleophilic addition/rearomatization strategy to yield a range of 2,3-disubstituted furo[2,3-b]pyridines. researchgate.net Furthermore, palladium-catalyzed coupling of o-iodoacetoxy- or o-iodobenzyloxypyridines with alkynes, followed by electrophilic cyclization, provides access to 2,3-disubstituted furo[2,3-b]pyridines. researchgate.net
| Starting Material | Key Transformation | Product | Reference |
| 2,5-Dichloronicotinic acid | SNAr with ethyl 2-hydroxyacetate and intramolecular cyclization | Ethyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate | nih.gov |
| C3-substituted Pyridine N-oxides | Intramolecular nucleophilic addition/rearomatization | 2,3-disubstituted furo[2,3-b]pyridines | researchgate.net |
| o-Iodoacetoxypyridines | Palladium-catalyzed coupling with alkynes and electrophilic cyclization | 2,3-disubstituted furo[2,3-b]pyridines | researchgate.net |
Tandem Reactions for Fused Ring Systems
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules like furo[2,3-b]pyridines. These strategies streamline synthetic sequences, often reducing the need for isolation and purification of intermediates.
A notable example is the rhodium-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes. acs.org This transformation involves a cascade of C–H activation, Lossen rearrangement, [4+2] annulation, and [3+2] annulation, all occurring in one pot to afford highly substituted furo[2,3-b]pyridines. acs.org This method is characterized by its broad functional group tolerance and operational simplicity under ambient conditions. acs.org
Another powerful tandem approach involves a palladium-catalyzed process starting from enediyne-imides. These substrates undergo branching cyclizations, where the N-tosyl carboxamide moiety acts as a bis-nucleophile, leading to the formation of polysubstituted furo[2,3-b]pyridines. acs.org Additionally, a palladium(II)-catalyzed synthesis from β-ketodinitriles and alkynes proceeds via an unusual N–H/C annulation, concurrently constructing both the furan and pyridine rings. acs.orgresearchgate.net
| Reactants | Catalyst/Conditions | Key Features | Product | Reference |
| N-(Pivaloyloxy)acrylamides, 1,3-Diynes | Rhodium catalyst | C–H activation, Lossen rearrangement, [4+2] & [3+2] annulations | Furo[2,3-b]pyridines | acs.org |
| Enediyne-imides | Palladium catalyst | Branching cyclizations, N,O-bisnucleophile | Polysubstituted furo[2,3-b]pyridines | acs.org |
| β-Ketodinitriles, Alkynes | Palladium(II) catalyst | N–H/C annulation, concurrent ring formation | Furo[2,3-b]pyridines | acs.orgresearchgate.net |
Catalytic Approaches to Diversified Furo[2,3-b]pyridine Systems
Modern catalytic methods have revolutionized the synthesis of functionalized furo[2,3-b]pyridines, enabling the introduction of diverse substituents with high efficiency and selectivity. Palladium and copper catalysts are at the forefront of these advancements.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the furo[2,3-b]pyridine core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, enabling the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. nih.gov
A concise four-step synthesis has been developed to produce furo[2,3-b]pyridines with handles at the 3- and 5-positions, which are amenable to sequential and chemoselective palladium-mediated cross-coupling reactions. nih.gov For instance, a triflate group at one position and a chloro group at another allow for selective couplings. nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly useful. It has been employed in the synthesis of 2-phenyl-3-substituted furo[2,3-b]quinoxalines, where a Sonogashira reaction is followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions like Suzuki and Heck to introduce further diversity. rsc.org Microwave-assisted Sonogashira reactions have also proven effective for the synthesis of related fused pyridines, often leading to reduced reaction times. mdpi.com
The Ullmann coupling is another key reaction, particularly for forming carbon-nitrogen bonds. For example, it has been used in the synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines, a related scaffold, by coupling 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides using copper iodide and L-proline. nih.gov
| Reaction Type | Key Features | Example Application | Reference |
| Sonogashira | C(sp)-C(sp2) bond formation | Synthesis of 2,3-disubstituted furo/thieno[2,3-b]quinoxalines | rsc.org |
| Suzuki | C(sp2)-C(sp2) bond formation | Functionalization of 3-iodo-2-phenylfuro[2,3-b]quinoxaline | rsc.org |
| Heck | C(sp2)-C(sp2) bond formation (alkene arylation) | Functionalization of 3-iodo-2-phenylfuro[2,3-b]quinoxaline | rsc.org |
| Ullmann | C-N bond formation | Synthesis of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines | nih.gov |
Copper-Mediated Oxidative Cyclizations
Copper-mediated reactions provide a powerful alternative and complementary approach to palladium catalysis for the synthesis of furo[2,3-b]pyridine systems. These methods often involve oxidative cyclization pathways.
The assembly of the furo[3,2-b]pyridine (B1253681) scaffold, an isomer of the target compound, has been achieved through copper-mediated oxidative cyclization. researchgate.netpdbj.orgnih.gov This strategy is part of synthetic sequences that utilize chemoselective metal-mediated couplings to generate diverse libraries of compounds. researchgate.netnih.gov Although these examples focus on the [3,2-b] isomer, the principles of copper-mediated C-O bond formation are applicable to the synthesis of furo[2,3-b]pyridines as well.
Ultrasound-assisted catalysis combining palladium on carbon with copper iodide has been shown to be effective for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. researchgate.net This demonstrates the synergy between palladium and copper catalysis in constructing these fused heterocyclic systems.
C-H Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to modifying the furo[2,3-b]pyridine scaffold. Research has explored the reactivity of the pyridine moiety within the 2,3-substituted furo[2,3-b]pyridine framework towards various C-H functionalization reactions. nih.govacs.org
Successful C-H amination and borylation reactions have been developed, providing direct routes to introduce nitrogen and boron-containing functional groups. nih.govacs.orgresearchgate.net These methods offer straightforward pathways for further diversification of the core structure. However, not all C-H functionalization attempts have proven equally effective. For instance, processes like C-H fluorination and radical C-H arylation were found to be less efficient for this particular heterocyclic system. nih.govacs.org
The reactivity of the furopyridine core can also be influenced by reaction conditions. While the core is generally stable under basic conditions, treatment with hydrazine (B178648) can lead to a ring-opening reaction of the furan moiety, resulting in the formation of a novel pyridine-dihydropyrazolone scaffold. nih.govacs.org
Regioselective Introduction of the 5-Methyl Moiety and Other Substituents
The precise placement of substituents on the furo[2,3-b]pyridine ring is critical for tuning its biological activity. Several strategies have been developed to achieve regioselective introduction of the 5-methyl group and other functionalities.
One effective method involves starting with a pre-functionalized pyridine ring. For example, a synthetic sequence utilizing 2-fluoro-5-methylpyridine (B1304807) can produce the corresponding 5-methyl-benzofuro[2,3-b]pyridine as a single regioisomer. nih.gov This approach leverages a sequence of metalation, Negishi cross-coupling, and subsequent intramolecular SNAr cyclization. nih.gov The starting material's substitution pattern directly dictates the final product's structure.
Another powerful strategy involves the synthesis of a furo[2,3-b]pyridine core bearing a functional handle at the 5-position, which can then be used for subsequent cross-coupling reactions. A concise, four-step synthesis produces 5-chlorofuro[2,3-b]pyridine (B2751575) on a multi-gram scale. nih.gov The chlorine atom at the 5-position, being on the least reactive carbon of the pyridine ring, allows for chemoselective functionalization at other positions, such as a triflate at the 3-position, before being subjected to palladium-catalyzed coupling reactions. nih.gov
The use of pyridine-N-oxides as starting materials also offers a robust method for synthesizing 2,3-substituted furo[2,3-b]pyridines under mild, metal-free conditions. nih.govacs.orgresearchgate.net This approach, which involves the heterocyclization of pyridine-N-oxide derivatives, is considered a powerful strategy for creating C-2 functionalized pyridines and their fused analogues with controlled regioselectivity. researchgate.net
Optimization of Reaction Conditions and Scalable Synthetic Protocols
Optimizing reaction conditions is paramount for achieving high yields, purity, and scalability in the synthesis of this compound and its derivatives.
In a nickel-catalyzed tandem synthesis of 2-substituted furo-pyridines, a systematic optimization of reaction parameters was performed. mdpi.com This included the screening of various ligands, bases, and temperatures. The study found that diamine ligands with a rigid skeleton, specifically 5-nitro-1,10-phenanthroline (B1664666) (L14), were most effective. Sodium hydroxide (B78521) (NaOH) was identified as the optimal base, and a reaction temperature of 120 °C was determined to be ideal. mdpi.com
| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NiCl₂ | None | NaOH | 120 | Trace |
| 2 | NiCl₂ | L1 (TMEDA) | NaOH | 120 | 35 |
| 3 | NiCl₂ | L10 (1,10-Phenanthroline) | NaOH | 120 | 85 |
| 4 | NiCl₂ | L14 (5-nitro-1,10-phenanthroline) | NaOH | 120 | 96 |
| 5 | NiCl₂ | L14 | Cs₂CO₃ | 120 | 65 |
| 6 | NiCl₂ | L14 | K₂CO₃ | 120 | 58 |
| 7 | NiCl₂ | L14 | NaOH | 100 | 75 |
| 8 | NiCl₂ | L14 | NaOH | 80 | 53 |
Electrophilic Aromatic Substitution Reactions on the Furan and Pyridine Rings
The furo[2,3-b]pyridine system is characterized by the fusion of a π-excessive furan ring and a π-deficient pyridine ring. semanticscholar.org This electronic dichotomy dictates the regioselectivity of electrophilic aromatic substitution reactions. The electron-rich nature of the furan ring makes it the preferred site for electrophilic attack. evitachem.com
Key electrophilic substitution reactions include:
Nitration: Treatment of furo[2,3-b]pyridine with a mixture of fuming nitric acid and sulfuric acid results in the formation of a mixture of products, including the 2-nitro derivative. semanticscholar.org However, nitration of 2-methylfuro[2,3-b]pyridine (B3357787) can lead to decomposition.
Bromination: Bromination of furo[2,3-b]pyridines typically occurs at the furan ring. semanticscholar.org For instance, the bromination of 2-methylfuro[2,3-b]pyridine happens selectively at the 3-position.
Vilsmeier-Haack Reaction: This reaction, which introduces a formyl group, is a common method for the functionalization of furo[2,3-b]pyrroles, a related class of compounds. mdpi.com The reaction of 6H-furo[2,3-b]pyrrole-5-carboxylate derivatives under Vilsmeier conditions leads to 2-formylated products. mdpi.com
The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution. libretexts.org This is due to the electron-withdrawing effect of the nitrogen atom and the fact that the nitrogen can be protonated or complex with Lewis acids, further deactivating the ring. libretexts.org Reactions on the pyridine ring, when they do occur, typically require harsh conditions and often result in substitution at the 3-position. libretexts.org
| Reaction | Reagents | Position of Substitution | Product | Reference |
| Nitration | Fuming HNO₃ / H₂SO₄ | 2-position | 2-Nitro-furo[2,3-b]pyridine | semanticscholar.org |
| Bromination | Br₂ | 3-position | 3-Bromo-2-methylfuro[2,3-b]pyridine | |
| Vilsmeier-Haack | POCl₃ / DMF | 2-position | 2-Formyl-furo[2,3-b]pyrrole derivative | mdpi.com |
Nucleophilic Substitution Reactions and Transformations
Halogenated furo[2,3-b]pyridines are versatile intermediates for further functionalization through nucleophilic substitution and cross-coupling reactions. Halogenation can be achieved on both the furan and pyridine rings, depending on the reaction conditions and the starting material.
The introduction of halogens onto the pyridine ring can be accomplished through various methods. For instance, the treatment of N-oxides of furopyridines with reagents like phosphorus oxychloride can lead to chlorination. semanticscholar.org
Once halogenated, these derivatives can undergo a variety of subsequent reactions:
Nucleophilic Aromatic Substitution (SNA_r): Halogens on the pyridine ring, particularly at the 2- and 4-positions, are susceptible to displacement by nucleophiles. The synthesis of certain furo[2,3-b]pyridine derivatives starts from 2,5-dichloronicotinic acid, where one of the chlorine atoms is displaced in an S_NAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated furo[2,3-b]pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents. researchgate.net
A notable example involves the synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines via a Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 2,5-Dichloronicotinic acid derivative | Ethyl 2-hydroxyacetate | S_NAr / Cyclization | Furo[2,3-b]pyridine core | |
| Halogenated furo[2,3-b]pyridine | Various nucleophiles | S_NAr | Substituted furo[2,3-b]pyridines | researchgate.net |
| Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates | Pd(0) catalyst | Intramolecular Cyclization | 2,3,5-Trisubstituted-furo[3,2-b]pyridines | researchgate.net |
The furo[2,3-b]pyridine scaffold can react with a variety of carbon and heteroatom nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Reactions with Carbon Nucleophiles: Organolithium reagents can be used to deprotonate the furo[2,3-b]pyridine ring system, creating a nucleophilic carbon species that can react with electrophiles. However, the reactivity can be unusual. For instance, lithiation of 2-methylfuro[2,3-c]pyridine (B3066033) and subsequent reaction with dimethylacetamide fails to produce the expected acetylated product.
Reactions with Heteroatom Nucleophiles: The pyridine nitrogen atom can act as a nucleophile in certain reactions. Additionally, substituents on the furo[2,3-b]pyridine core can be displaced by heteroatom nucleophiles. For example, the chlorine atom in some furopyridine derivatives can be replaced by secondary amines. researchgate.net The synthesis of certain furo[2,3-b]pyridine derivatives involves the reaction with hydrazine hydrate. mdpi.com
The reaction of 7-chloro-6-nitrofuro[3,2-b]pyridine (B8259839) with nucleophiles is a key step in the synthesis of certain kinase inhibitors. wipo.intgoogle.com
Functional Group Interconversions on Peripheral Substituents
Functional groups attached to the this compound core can be readily modified through oxidation and reduction reactions.
Oxidation: The amino group on a furo[2,3-b]pyridine derivative can be oxidized. smolecule.com Common oxidizing agents like potassium permanganate (B83412) can be employed for such transformations. evitachem.com
Reduction: A variety of reducing agents can be used to modify functional groups. For example, sodium borohydride (B1222165) can be used to reduce certain functional groups on furochromone derivatives, which share a similar fused ring system. nih.gov Palladium on carbon is used for the reduction of a nitro group in the synthesis of furo[3,2-b]imidazo[4,5-d]pyridine derivatives. wipo.intgoogle.com Lithium aluminum hydride is another powerful reducing agent that can be used. evitachem.com
| Functional Group | Reaction | Reagent | Resulting Functional Group | Reference |
| Amino | Oxidation | Potassium permanganate | Oxidized amino group | smolecule.comevitachem.com |
| Nitro | Reduction | Palladium on carbon | Amino | wipo.intgoogle.com |
| Various | Reduction | Sodium borohydride | Reduced functional group | nih.gov |
| Various | Reduction | Lithium aluminum hydride | Reduced functional group | evitachem.com |
Ester and amide functionalities are common in derivatives of this compound and can be interconverted.
Hydrolysis: Methyl esters of furo[2,3-b]pyridine-3-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid under either basic (e.g., NaOH in aqueous THF) or acidic (e.g., HCl in dioxane) conditions. Basic hydrolysis is often preferred due to milder conditions.
Amidation: Carboxylic acid derivatives of furo[2,3-b]pyridine can be converted to amides. This can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with an amine. beilstein-journals.org Alternatively, coupling agents can be used to directly form the amide bond. For instance, N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is synthesized from the corresponding carboxylic acid.
Generation and Reactivity of Organometallic Intermediates (e.g., Lithiation)
The generation of organometallic intermediates, particularly through lithiation, is a cornerstone of modern synthetic organic chemistry, enabling the functionalization of otherwise unreactive C-H bonds. In the context of the this compound scaffold, this strategy opens avenues for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical and biological properties.
The reactivity of furopyridines in lithiation reactions is dictated by the interplay of the electron-donating furan ring and the electron-withdrawing pyridine ring. Generally, deprotonation occurs at the most acidic proton, which is influenced by the position of the nitrogen atom and any existing substituents. For the parent furo[2,3-b]pyridine, lithiation with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) occurs exclusively at the 2-position of the furan ring. semanticscholar.org This regioselectivity is attributed to the inductive effect of the adjacent oxygen atom and the ability of the furan ring to stabilize the resulting organolithium species.
In the case of substituted furo[2,3-b]pyridines, the site of lithiation can be influenced by the nature and position of the substituent. For instance, in 2-methylfuro[2,3-b]pyridine, treatment with LDA results in the deprotonation of the methyl group, forming a benzylic-type lithium intermediate. semanticscholar.org This is a consequence of the increased acidity of the methyl protons due to their proximity to the electron-rich furan ring and the electron-withdrawing pyridine ring.
Drawing parallels from the established reactivity of related furopyridines, the lithiation of this compound is anticipated to proceed at the 2-position of the furan ring, given the directing effect of the furan oxygen and the lack of a more acidic proton elsewhere on the furan ring. The 5-methyl group on the pyridine ring is less likely to be deprotonated under standard lithiation conditions compared to the furan ring protons.
The resulting 2-lithio-5-methylfuro[2,3-b]pyridine is a versatile intermediate that can react with a variety of electrophiles to introduce new functional groups at the 2-position. These reactions typically proceed with high efficiency, providing access to a diverse library of 2-substituted this compound derivatives.
Below is a table summarizing the expected reactivity of this compound based on the known reactions of the parent furo[2,3-b]pyridine and its 2-methyl analog. semanticscholar.org
Table 1: Predicted Reactions of Organometallic Intermediates of this compound
| Reagent (Electrophile) | Predicted Product | Reaction Type |
| 1. n-BuLi or LDA2. DMF (N,N-Dimethylformamide) | This compound-2-carbaldehyde | Formylation |
| 1. n-BuLi or LDA2. (PhS)₂ (Diphenyl disulfide) | 2-(Phenylthio)-5-methylfuro[2,3-b]pyridine | Thienylation |
| 1. n-BuLi or LDA2. R-X (Alkyl halide) | 2-Alkyl-5-methylfuro[2,3-b]pyridine | Alkylation |
| 1. n-BuLi or LDA2. R₂C=O (Ketone/Aldehyde) | (5-Methylfuro[2,3-b]pyridin-2-yl)(dialkyl)methanol | Hydroxyalkylation |
| 1. n-BuLi or LDA2. CO₂ | This compound-2-carboxylic acid | Carboxylation |
Transformations to Other Fused Heterocyclic Systems
The transformation of the this compound scaffold into other fused heterocyclic systems represents a powerful strategy for the diversification of molecular architecture and the exploration of novel chemical space. Such transformations often involve ring-opening and subsequent recyclization reactions, or the construction of a new ring onto the existing furopyridine framework. These approaches can lead to the synthesis of related heterocyclic systems like thieno[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, and more complex polycyclic structures.
One of the most common transformations of furopyridines is their conversion to the corresponding thienopyridines. This is of particular interest as thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and anticancer agents. rsc.orgekb.eg The synthesis of thieno[2,3-b]pyridines from furopyridine precursors can be achieved through various methods, although a direct, one-step conversion is not always straightforward. A plausible synthetic route would involve the initial functionalization of the furan ring of this compound, followed by a ring-closing reaction to form the thiophene (B33073) ring.
For instance, the furan ring can be cleaved under specific conditions to generate a dicarbonyl compound or a related intermediate, which can then be treated with a sulfur-donating reagent like Lawesson's reagent or phosphorus pentasulfide to construct the thiophene ring.
Another approach involves the derivatization of the this compound to introduce reactive handles that can participate in cyclization reactions. For example, the introduction of an amino group at the 3-position of the furopyridine ring, a common intermediate in furopyridine synthesis, allows for a variety of subsequent heterocyclization reactions. researchgate.net While not a direct transformation of the this compound itself, this highlights the versatility of the underlying scaffold in the synthesis of more complex fused systems.
Furthermore, the pyridine ring of the this compound can also be a site for the construction of an additional fused ring. For example, functional groups on the pyridine ring can be elaborated to participate in intramolecular cyclization reactions, leading to the formation of polycyclic systems.
The following table outlines potential transformations of this compound into other fused heterocyclic systems, based on established synthetic methodologies for related compounds.
Table 2: Potential Transformations of this compound to Other Fused Heterocycles
| Target Heterocycle | Potential Synthetic Strategy | Key Reagents |
| Thieno[2,3-b]pyridine (B153569) derivative | 1. Ring opening of the furan ring to a 1,4-dicarbonyl intermediate.2. Cyclization with a sulfur source. | 1. Oxidative cleavage reagents.2. Lawesson's reagent, P₄S₁₀ |
| Pyrrolo[2,3-b]pyridine derivative | 1. Conversion of the furan oxygen to a nitrogen atom via ring-opening/ring-closing sequence.2. Reaction with an amine or ammonia (B1221849) source. | 1. Reagents for furan ring opening.2. Primary amines, ammonia |
| Furo[2,3-b]quinoline derivative | Construction of a benzene (B151609) ring onto the pyridine moiety of this compound. | Dienophiles for Diels-Alder reaction on a suitably functionalized pyridine ring, followed by aromatization. |
| Pyridofuro[2,3-d]pyrimidine derivative | Annulation of a pyrimidine (B1678525) ring onto the furopyridine scaffold. grafiati.com | Formamide, urea, or other reagents for pyrimidine synthesis, reacting with functional groups on the furopyridine. |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and understand the electronic environment of each atom. For furo[2,3-b]pyridine (B1315467) systems, NMR studies are routinely conducted in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. In 5-Methylfuro[2,3-b]pyridine, distinct signals are expected for the aromatic protons on the furan (B31954) and pyridine (B92270) rings, as well as for the methyl group.
Based on the known spectrum of the parent compound, furo[2,3-b]pyridine clockss.org, the introduction of a methyl group at the C-5 position is expected to influence the chemical shifts of adjacent protons, particularly H-4 and H-6, through its electron-donating effect. The methyl protons themselves would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Based on data for the parent furo[2,3-b]pyridine clockss.org)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~7.75 | d | J ≈ 2.0 |
| H-3 | ~6.79 | d | J ≈ 2.0 |
| H-4 | ~8.3-8.4 | d | J ≈ 8.0 |
| H-6 | ~7.8-7.9 | d | J ≈ 8.0 |
| 5-CH₃ | ~2.4-2.6 | s | N/A |
Carbon-13 (¹³C) NMR Spectral Analysis and Correlation with Electronic Properties
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. researchgate.net The spectrum is typically recorded with broadband proton decoupling, resulting in a single peak for each chemically distinct carbon atom. The chemical shifts in the ¹³C NMR spectrum of this compound are indicative of the electronic properties of the fused heterocyclic system. Carbons in the π-deficient pyridine ring and the π-excessive furan ring resonate in characteristic regions. mdpi.com
The carbon of the methyl group (5-CH₃) will appear at high field (low ppm), while the quaternary carbons at the ring fusion (C-3a and C-7a) and the carbon bearing the methyl group (C-5) can be identified by their specific chemical shifts and lack of signal in DEPT-135 experiments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for the parent furo[2,3-b]pyridine clockss.org)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~142.3 |
| C-3 | ~101.3 |
| C-3a | ~158.7 |
| C-4 | ~128.7 |
| C-5 | ~130-135 (Substituted) |
| C-6 | ~115-117 |
| C-7a | ~160.5 |
| 5-CH₃ | ~18-22 |
Two-Dimensional NMR Techniques for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. researchgate.net For a molecule like this compound, the following techniques are particularly informative:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3 in the furan ring, and between H-4 and H-6 in the pyridine ring (a weaker, four-bond coupling might also be visible).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. emerypharma.com It allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the singlet at ~2.5 ppm would correlate to the carbon signal at ~18-22 ppm, confirming the methyl group's assignment.
Nitrogen-15 (¹⁵N) NMR Studies
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atom within the pyridine ring. acs.org The chemical shift of the nitrogen atom is highly sensitive to factors like hybridization, substitution, and protonation. For pyridine and its derivatives, ¹⁵N chemical shifts are typically found in a specific range that reflects the sp² hybridization and aromatic character of the nitrogen. acs.org While specific experimental data for this compound is not widely published, studies on related furo-heterocycles demonstrate the utility of ¹⁵N NMR in comparing electronic structures. mdpi.com The data would be valuable for understanding the electron density at the nitrogen atom, which influences the compound's basicity and reactivity.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. rsc.org For this compound, HRMS is used to confirm its molecular formula, C₈H₇NO. The calculated exact mass serves as a definitive confirmation of the compound's identity, complementing the structural data obtained from NMR.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇NO |
| Calculated Exact Mass ([M+H]⁺) | 134.06004 Da |
| Calculated Exact Mass (M) | 133.05276 Da nih.gov |
Fragmentation Pathway Analysis
Mass spectrometry, particularly with electron ionization (EI), provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which is instrumental in confirming its structure. While specific mass spectral data for this compound is not widely published, its fragmentation pathway can be predicted based on established principles for aromatic and heterocyclic compounds, as well as data from its parent scaffold, furo[2,3-b]pyridine, and its isomers. nih.govnist.govnih.govlibretexts.org
The molecular ion (M⁺•) peak for this compound (C₈H₇NO) would be observed at a mass-to-charge ratio (m/z) of 133.15. nih.govnih.gov Due to the stability of the aromatic system, this peak is expected to be prominent. Subsequent fragmentation would likely proceed through several key pathways:
Loss of a Methyl Radical: A primary and highly probable fragmentation is the cleavage of the C-C bond between the pyridine ring and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This would generate a stable furo[2,3-b]pyridin-5-yl cation, resulting in a significant peak at m/z 118.
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for pyridine-containing rings is the elimination of a neutral HCN molecule (27 Da). This can occur from the molecular ion to produce a fragment at m/z 106, or from the [M-CH₃]⁺ fragment to yield a peak at m/z 91.
Furan Ring Fragmentation: The furan ring can undergo cleavage through the loss of carbon monoxide (CO, 28 Da). This pathway could lead to a fragment ion at m/z 105 from the molecular ion.
Sequential Losses: Further fragmentation can occur through sequential losses. For example, the [M-CO]⁺ ion could subsequently lose HCN, or vice-versa, leading to smaller, stable fragment ions.
The predicted fragmentation pattern provides a unique "fingerprint" for the identification and confirmation of the this compound structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 133 | [C₈H₇NO]⁺• (Molecular Ion) | - |
| 118 | [C₇H₄NO]⁺ | •CH₃ |
| 106 | [C₇H₆O]⁺• | HCN |
| 105 | [C₇H₇N]⁺• | CO |
| 91 | [C₆H₃O]⁺ | HCN from [M-CH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Key expected vibrational modes include:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyridine ring are expected in the region of 3100-3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range. libretexts.org
Ring Stretching (C=C, C=N): The stretching vibrations of the aromatic rings are highly characteristic and typically appear as a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net These are often strong in both IR and Raman spectra.
C-O-C Stretching: The furan ring's ether linkage (C-O-C) will produce a strong, characteristic stretching band, typically observed between 1260 and 1020 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H groups occur in the fingerprint region (below 1400 cm⁻¹). Out-of-plane C-H bends for the substituted pyridine ring are particularly useful for confirming the substitution pattern and are expected between 900 and 675 cm⁻¹. libretexts.org
Raman spectroscopy is complementary to IR, often showing strong signals for symmetric vibrations and non-polar bonds, such as the C=C bonds within the rings, which might be weak in the IR spectrum. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2980-2870 | Aliphatic C-H Stretch | Medium |
| 1600-1550 | Pyridine Ring C=N, C=C Stretch | Strong |
| 1500-1400 | Furan/Pyridine Ring C=C Stretch | Strong |
| 1260-1020 | Furan C-O-C Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a crystal structure for this compound itself has not been deposited in the Cambridge Structural Database (CSD) cam.ac.ukuiowa.edu, analysis of closely related furo[2,3-b]pyridine and analogous heterocyclic structures allows for a detailed prediction of its molecular geometry, conformation, and solid-state packing. eurjchem.comdoi.orgresearchgate.netacs.org
The furo[2,3-b]pyridine core is an essentially planar bicyclic system. The fusion of the five-membered furan ring and the six-membered pyridine ring imposes significant geometric constraints.
Bond Lengths and Angles: The C-N and C-C bond lengths within the pyridine ring are expected to be intermediate between standard single and double bonds, characteristic of an aromatic system. For example, C-N bonds would be approximately 1.34 Å and C-C bonds around 1.39 Å. In the furan moiety, the C-O bonds are expected to be around 1.37 Å, while the C=C double bond would be shorter, approximately 1.35 Å. The bond angles within the five-membered ring will be close to 108°, and those in the six-membered ring will be near 120°, with some distortion due to the fused ring system.
Planarity and Conformation: The fused ring system itself is expected to be highly planar. The primary conformational variable would be the orientation of the hydrogen atoms of the methyl group relative to the plane of the aromatic rings.
Table 3: Predicted Molecular Geometry Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Pyridine C-N | ~1.34 Å |
| Bond Length | Pyridine C-C | ~1.39 Å |
| Bond Length | Furan C-O | ~1.37 Å |
| Bond Length | Furan C=C | ~1.35 Å |
| Bond Angle | C-N-C (Pyridine) | ~117° |
| Bond Angle | C-O-C (Furan) | ~106° |
| Dihedral Angle | Furo[2,3-b]pyridine Core | ~0° (Planar) |
The arrangement of molecules in the crystal lattice is governed by a balance of intermolecular forces. For this compound, the crystal packing would likely be dominated by π-π stacking interactions and weak hydrogen bonds.
π-π Stacking: As a planar aromatic system, molecules are expected to pack in a stacked arrangement to maximize favorable π-π interactions. These interactions would likely occur in an offset or herringbone fashion, with inter-planar distances typically in the range of 3.3 to 3.8 Å.
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are anticipated. The pyridine nitrogen atom is a potential hydrogen bond acceptor, interacting with C-H groups from the methyl or aromatic rings of neighboring molecules. Similarly, the furan oxygen can act as a weak acceptor. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice, connecting the π-stacked columns or layers into a three-dimensional architecture.
The interplay of these forces dictates the final crystal packing, influencing physical properties such as melting point and solubility.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods are particularly useful for studying complex heterocyclic systems where experimental data may be scarce.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, various ground-state properties such as bond lengths, bond angles, and electronic charge distribution can be determined.
For derivatives of the furo[2,3-b]pyridine scaffold, DFT calculations have been employed to understand their structural and electronic characteristics. nih.govresearchgate.net Methods such as the B3LYP hybrid functional combined with basis sets like 6-31G* are commonly utilized for these types of calculations. The resulting optimized geometry provides a detailed three-dimensional picture of the molecule's most stable state. This information is crucial as the geometric parameters directly influence the molecule's electronic properties and reactivity.
Table 1: Representative DFT Methods for Heterocyclic Compounds
| Method/Functional | Basis Set | Common Applications |
|---|---|---|
| B3LYP | 6-31G* | Geometry Optimization, Electronic Properties |
| PBE0 | def2-TZVP | Bond Strength Calculations, Single-Point Energies mdpi.com |
Ab Initio and Semi-Empirical Molecular Orbital Calculations
Ab initio molecular orbital methods, which solve the Schrödinger equation without empirical parameters, provide a rigorous approach to understanding molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can offer benchmark data for electronic structures. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.
For pyridine and its valence isomers, ab initio calculations at levels like HF/6-31G* and MP2/6-31G* have been used to determine geometries and relative energies. Such studies help in understanding the stability and potential isomerization pathways of these heterocyclic systems.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
In studies of 3-amino-furo[2,3-b]pyridine-2-carboxamide derivatives, DFT calculations have been used to analyze the FMOs. nih.gov For the neutral molecule in an aqueous solution, both the HOMO and LUMO orbitals were found to be distributed across the entire furo[2,3-b]pyridine system. nih.gov Upon protonation of the pyridine nitrogen, a significant shift in the orbital distribution was observed: the HOMO becomes localized on the carboxamide portion, while the LUMO remains on the furopyridinium ring. nih.gov This separation of the frontier orbitals upon protonation suggests a more efficient intramolecular charge transfer (ICT), which can influence the molecule's photophysical properties. nih.gov
The HOMO-LUMO gap is also a critical parameter. A reduced energy gap can make the molecule more susceptible to electronic excitation, which may explain enhancements in fluorescence observed in certain derivatives under different pH conditions. nih.gov For this compound, the electron-donating nature of the methyl group is expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and influencing its reactivity in electrophilic substitution reactions.
Table 2: Frontier Molecular Orbital (FMO) Characteristics and Reactivity
| Molecular Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity towards electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity towards nucleophiles. |
Aromaticity Assessments of the Furo[2,3-b]pyridine System
Aromaticity is a fundamental concept used to describe the enhanced stability and unique properties of certain cyclic, planar molecules with delocalized π-electrons. Computational methods provide quantitative measures to assess the degree of aromaticity in complex systems like furo[2,3-b]pyridine.
Harmonic Oscillator Model of Aromaticity (HOMA) Calculations
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is calculated based on the experimentally or computationally determined bond lengths. A value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic, olefinic character. This method is particularly useful for assessing the local aromaticity of individual rings within a fused system. For the furo[2,3-b]pyridine system, HOMA calculations could be used to separately evaluate the aromatic character of the furan and pyridine rings, providing insight into how the fusion of these two rings affects their individual π-electron delocalization.
Nucleus Independent Chemical Shift (NICS) Computations
The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or a point slightly above it (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values near zero imply a non-aromatic system.
The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator as it primarily reflects the contribution from the π-electrons, minimizing interference from σ-electron effects. For the bicyclic furo[2,3-b]pyridine system, NICS calculations would be performed for both the five-membered furan ring and the six-membered pyridine ring. The resulting values would quantify the degree of aromaticity in each ring, revealing the electronic consequences of fusing a π-electron-rich furan ring with a π-electron-deficient pyridine ring.
Advanced Applications and Research Potential of the 5 Methylfuro 2,3 B Pyridine Scaffold
Scaffold Engineering for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The furo[2,3-b]pyridine (B1315467) scaffold serves as a foundational structure for extensive investigation into how chemical modifications affect biological activity (SAR) and physicochemical properties (SPR). By systematically altering substituents at various positions on the fused ring system, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.
Systematic Modification and Design of Analogues
The design of analogues based on the furo[2,3-b]pyridine scaffold is a key strategy for optimizing biological activity. Researchers employ various synthetic methodologies to introduce a diverse range of functional groups onto the core structure. For instance, in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a series of derivatives based on a related dihydrofuro[2,3-b]pyridine scaffold were synthesized. nih.gov This process began with a screening hit, which was then systematically modified to improve potency. nih.gov This iterative process of designing, synthesizing, and testing new analogues is fundamental to refining the interaction between the molecule and its biological target. nih.gov
A common strategy involves late-stage functionalization, where key substituents are added near the end of the synthetic sequence. This approach allows for the rapid generation of a library of related compounds from a common intermediate. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various aryl or alkyl groups, enabling a thorough exploration of the chemical space around the scaffold. nih.gov This modular approach facilitates the development of detailed SAR, providing insights into which modifications are most beneficial for a desired biological effect. nih.gov
Correlation of Structural Features with Biological Target Interactions
Detailed SAR studies allow for the direct correlation of specific structural features with the molecule's ability to interact with biological targets. The position, size, and electronic nature of substituents on the furo[2,3-b]pyridine ring system can dramatically alter target affinity and selectivity. researchgate.netnih.gov For example, studies on the closely related furo[3,2-b]pyridine (B1253681) scaffold revealed that the substitution pattern dictates the biological target. Specifically, 3,5-disubstituted derivatives were found to be potent and highly selective inhibitors of cdc-like kinases (CLKs), while 3,5,7-trisubstituted analogues acted as modulators of the Hedgehog signaling pathway. researchgate.netnih.gov
Computational methods, such as molecular docking, are often employed to understand these interactions at an atomic level. cncb.ac.cn These studies can predict how different analogues bind within the active site of a protein, suggesting a rationale for their observed biological activity. cncb.ac.cn For instance, molecular docking of furo[2,3-b]pyridine derivatives into the active sites of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, helping to explain their cytotoxic effects on cancer cells. cncb.ac.cn Analysis of these binding modes allows for the rational design of new derivatives with improved potency and selectivity. nih.gov
Development of Advanced Chemical Probes and Tools for Mechanistic Biological Studies
Potent, selective, and well-characterized molecules derived from the furo[2,3-b]pyridine scaffold are valuable as chemical probes for exploring biological pathways. nih.gov Unlike drug candidates, which are optimized for therapeutic use, chemical probes are designed to specifically interact with a single target, allowing researchers to investigate the function of that target in a cellular or organismal context. nih.gov The development of highly selective inhibitors for cdc-like kinases (CLKs) from the related furo[3,2-b]pyridine scaffold provides an excellent example of such tools, enabling the study of the specific roles these kinases play in cellular processes. nih.gov These molecular tools are crucial for target validation and for dissecting complex signaling networks, such as the Hedgehog pathway. nih.gov
Investigation of Biological Pathway Modulation via In Vitro Assays
The biological effects of 5-Methylfuro[2,3-b]pyridine derivatives are quantified through a variety of in vitro assays that measure their ability to modulate specific biological pathways. These assays are essential for determining the potency and selectivity of new compounds.
Enzyme Activity Modulation (e.g., Kinase Inhibition)
The furo[2,3-b]pyridine scaffold has proven to be a particularly effective framework for the development of potent kinase inhibitors. nih.govsci-hub.se Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. Derivatives of the furo[2,3-b]pyridine core have been shown to inhibit a range of kinases with high potency, often measured by their half-maximal inhibitory concentration (IC₅₀).
For example, a series of 2,3-diarylfuro[2,3-b]pyridin-4-amines were identified as potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Similarly, derivatives of the dihydrofuro[2,3-b]pyridine scaffold have yielded potent inhibitors of IRAK4, with optimized compounds showing IC₅₀ values in the low nanomolar range. nih.gov Further studies have identified thieno/furo[2,3-b]pyridine compounds that potently inhibit Focal Adhesion Kinase (FAK). nih.gov
| Scaffold/Derivative Type | Target Kinase | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| Dihydrofuro[2,3-b]pyridine | IRAK4 | 6.2 nM | nih.gov |
| Dihydrofuro[2,3-b]pyridine | IRAK4 | 7.3 nM | nih.gov |
| Thieno/furo[2,3-b]pyridine | FAK | 50.98 nM | nih.gov |
| Thieno/furo[2,3-b]pyridine | FAK | 54.96 nM | nih.gov |
| Furo[3,2-b]pyridine (related isomer) | CLK1 | 1.0 nM | researchgate.net |
| Furo[3,2-b]pyridine (related isomer) | CLK4 | 1.2 nM | researchgate.net |
Receptor Interaction Studies (e.g., Cannabinoid Receptors, Serotonin Receptors)
In addition to enzyme inhibition, furo[2,3-b]pyridine derivatives have been investigated for their ability to interact with various cell surface and nuclear receptors. These interactions can lead to the modulation of major signaling pathways. Research has indicated that compounds containing the furo[2,3-b]pyridine scaffold can act as inverse agonists of the cannabinoid receptor 1 (CB1R). researchgate.net Furthermore, the closely related pyrano[2,3-b]pyridine scaffold has yielded derivatives that function as agonists for the cannabinoid 2 receptor (CB2R), which is a promising target for treating pulmonary fibrosis. nih.gov Docking studies have also suggested that certain furo[2,3-b]pyridine derivatives can bind strongly to the estrogen receptor alpha (ERα), indicating their potential to interfere with hormone-dependent signaling pathways in cancers. cncb.ac.cn
In Vitro Cellular Pathway Analysis
The furo[2,3-b]pyridine scaffold, including its 5-methyl derivative, has been identified as a privileged structure in medicinal chemistry, leading to extensive investigation into the cellular pathways modulated by its analogues. researchgate.net In vitro studies have revealed that derivatives of this scaffold can exert potent biological effects through various mechanisms, particularly in the context of cancer and inflammation.
Research into furo[2,3-b]pyridine derivatives has demonstrated significant cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. cncb.ac.cn Molecular docking studies suggest that these compounds may disrupt key cellular signaling pathways by targeting serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn Further investigations have shown that certain furo[2,3-b]pyridine-2-carboxamides exhibit broad antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov Molecular modeling for the most active of these compounds points towards the inhibition of phosphoinositide-specific phospholipase C as a potential mechanism of action. nih.gov
In the realm of immunology and inflammation, derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator in the innate immune response, controlling downstream NF-κB and MAPK signaling pathways. nih.gov Specific inhibitors based on this scaffold have been shown to reduce the in vitro production of pro-inflammatory cytokines in both mouse and human cells. nih.gov Another related scaffold, pyrrolo[2,3-b]pyridine, has been used to develop selective inhibitors of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway that is crucial for cytokine-mediated inflammatory responses. nih.gov
Table 1: Summary of In Vitro Cellular Pathway Analysis of Furo[2,3-b]pyridine and Related Scaffolds
| Compound Scaffold | Target Cell Line / Pathway | Key Findings |
| Furo[2,3-b]pyridine derivatives | Breast Cancer Cells (MCF-7, MDA-MB-231) | Potent cytotoxic activity; potential disruption of AKT1, ERα, and HER2 signaling pathways. cncb.ac.cn |
| Furo[2,3-b]pyridine-2-carboxamides | NCI-60 Cancer Cell Lines | Broad antiproliferative activity; potential inhibition of phosphoinositide-specific phospholipase C. nih.gov |
| Dihydrofuro[2,3-b]pyridine derivatives | Innate Immune Response Pathways | Potent inhibition of IRAK4, leading to reduced production of pro-inflammatory cytokines via NF-κB and MAPK signaling. nih.gov |
| Pyrrolo[2,3-b]pyridine carboxamide derivatives | JAK/STAT Pathway | Selective inhibition of Janus kinase 1 (JAK1), a key regulator of inflammatory cytokine signaling. nih.gov |
Design of Compound Libraries for High-Throughput Screening in Chemical Biology Research
The this compound scaffold serves as a valuable core for the design of compound libraries intended for high-throughput screening (HTS). The goal of such libraries is to explore a wide chemical space to identify novel "hit" compounds with desired biological activities. The design of these libraries employs several complementary strategies, including the creation of diverse small molecule libraries and target-focused libraries. nih.gov
A primary step in library design involves computational analysis to ensure that the synthesized compounds possess drug-like properties. stanford.edu This often involves applying filters such as Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (AlogP), and the number of hydrogen bond donors and acceptors. stanford.edu Further refinement is achieved using methods like REOS (Rapid Elimination of Swill), which filters out molecules containing reactive or otherwise undesirable functional groups. stanford.edu
For the this compound core, library design can focus on specific therapeutic areas. For instance, kinase-targeted libraries are developed to identify new protein kinase inhibitors. nih.govcolorado.edu This involves synthesizing analogues where different substituents are systematically introduced at various positions on the furo[2,3-b]pyridine ring system to probe interactions within the ATP-binding site of kinases. The design of 4-substituted 5-methyl-furo[2,3-d]pyrimidines, a closely related scaffold, has yielded potent inhibitors of EGFR, VEGFR-2, and PDGFR-β kinases. nih.gov These focused libraries intelligently designed to modulate specific biological targets can lead to higher quality compounds and accelerate the identification of clinical candidates. colorado.edu
Table 2: Key Principles in Designing a this compound-Based Compound Library
| Design Principle | Description | Application Example |
| Scaffold Hopping & Analogue Generation | Creating related but novel core structures to explore new intellectual property space. | Synthesizing furo[2,3-d]pyrimidine (B11772683) analogues based on the furo[2,3-b]pyridine core to target different enzyme families. nih.gov |
| Physicochemical Property Filtering | Applying computational filters to select for compounds with favorable drug-like properties. | Using Lipinski's "Rule of Five" to guide the selection of substituents, ensuring appropriate molecular weight, logP, and hydrogen bonding characteristics. stanford.edu |
| Target-Focused Design | Decorating the core scaffold with functional groups known to interact with a specific class of biological targets. | Building a library of kinase inhibitors by adding moieties that can form key interactions in the ATP-binding pocket of kinases like EGFR and VEGFR-2. nih.govcolorado.edu |
| Diversity-Oriented Synthesis | Introducing a wide variety of substituents and functional groups to maximize the chemical diversity of the library. | Employing a broad range of aryl iodides in Ullmann coupling reactions to create a diverse set of N4-aryl-furo[2,3-d]pyrimidines. nih.gov |
| REOS (Rapid Elimination of Swill) | Removing compounds with known reactive or toxic functional groups to reduce false positives in screening assays. | Excluding precursors containing functionalities known to interfere with biological assays from the synthetic plan. stanford.edu |
Role as a Precursor in Complex Heterocyclic Synthesis and Analogues of Natural Products
The this compound framework is not only a pharmacologically active scaffold but also a versatile precursor for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.net Its inherent chemical reactivity and the presence of multiple functionalization points allow for its elaboration into novel molecular architectures, including those that mimic or are analogous to natural products.
Synthetic strategies often involve the initial construction of the core furo[2,3-b]pyridine ring system, which then serves as a foundational building block. For example, furo[2,3-b]pyridine derivatives can be synthesized from chalcone (B49325) precursors through a sequence of reactions including Claisen-Schmidt condensation and subsequent cyclizations. cncb.ac.cn Once formed, the scaffold can undergo further transformations. Diversity-oriented synthesis approaches have been developed for related benzofuro[3,2-b]pyridine derivatives, showcasing how these systems can be readily converted into a wide array of complex structures through annulation reactions. rsc.org
The utility of this scaffold as a synthetic intermediate is demonstrated in the construction of novel fused heterocyclic systems. For instance, tandem cyclization reactions using precursors like methyl 2-(chloromethyl)-3-furoates can lead to the formation of complex structures such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, creating entirely new chemical entities. researchgate.net The ability to use the furo[2,3-b]pyridine core to build such elaborate molecules underscores its importance as a starting point for exploring novel chemical space and developing analogues of structurally complex natural products.
Table 3: Examples of Complex Heterocycles Synthesized from Furo[2,3-b]pyridine and Related Precursors
| Precursor/Intermediate Type | Synthetic Transformation | Resulting Complex Heterocyclic System |
| Chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits | Claisen-Schmidt condensation and sequential cyclizations | Furo[2,3-b]pyridine derivatives cncb.ac.cn |
| Aurone-derived α,β-unsaturated imines and activated terminal alkynes | Annulation reaction | 1,4-Dihydrobenzofuro[3,2-b]pyridines and Benzofuro[3,2-b]pyridines rsc.org |
| Methyl 2-(chloromethyl)-3-furoate and salicylonitriles | Tandem cyclization | Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones researchgate.net |
Emerging Research Directions and Future Challenges in 5 Methylfuro 2,3 B Pyridine Chemistry
Development of Novel and Atom-Economical Synthetic Methodologies
The advancement of 5-Methylfuro[2,3-b]pyridine chemistry is highly dependent on the creation of efficient and sustainable synthetic routes. Traditional methods are often multi-step and may lack efficiency, prompting a shift towards more innovative strategies.
Another key challenge is the scalability of synthetic routes. Researchers have reported a concise, four-step synthesis of furo[2,3-b]pyridines that is amenable to multi-gram scale production. chemrxiv.org This route is particularly valuable as it introduces functional "handles" at the 3 and 5 positions, which are ideal for subsequent chemoselective cross-coupling reactions, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. chemrxiv.org
| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features |
| Palladium-Catalyzed Annulation | β-Ketodinitriles, Alkynes | Pd(II) | Cascade reaction forming both rings; High atom economy acs.org |
| Scalable Functionalization | Substituted Pyridines | 4-step sequence; TFA hydrolysis | Multi-gram scale; Introduces handles for cross-coupling chemrxiv.org |
| Tandem Cyclization | Methyl 2-(chloromethyl)-3-furoates, Salicylonitriles | t-BuOK in DMF | Forms novel fused heterocyclic systems researchgate.net |
Exploration of Unconventional Reactivity and Catalysis within the Furo[2,3-b]pyridine (B1315467) System
Beyond its synthesis, the inherent reactivity of the furo[2,3-b]pyridine scaffold is a frontier for exploration. The electron distribution within the fused ring system, influenced by the nitrogen atom in the pyridine (B92270) ring and the oxygen in the furan (B31954) ring, imparts unique chemical properties that can be exploited for novel transformations.
Palladium-mediated cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the furo[2,3-b]pyridine core is crucial for diversification. A developed synthetic route that installs a triflate and a chloro group at different positions allows for chemoselective coupling, demonstrating precise control over the scaffold's functionalization. chemrxiv.org However, challenges remain, as the reactivity of different positions on the pyridine ring can vary significantly, sometimes hindering desired transformations like oxidative insertion at less reactive carbon atoms. chemrxiv.org
The broader field of pyridine chemistry offers insights into potential reactivity. For instance, rhodium-catalyzed double hydroboration has been demonstrated on pyridine itself, yielding tetrahydropyridines with new C-B bonds. rsc.org Applying similar catalytic hydrofunctionalization reactions to the furo[2,3-b]pyridine system could provide novel derivatives with unique three-dimensional structures. Furthermore, studies on the reactivity of fluoropyridines with palladium and platinum complexes reveal possibilities for C-F and C-H bond activation, suggesting that functionalization of the furopyridine core could be achieved through direct bond activation, a highly sought-after and efficient strategy. researchgate.net
Future research will likely delve into asymmetric catalysis to control stereochemistry, as well as photoredox and electrocatalysis to unlock novel reaction pathways that are inaccessible through traditional thermal methods.
Integration with Advanced High-Throughput Synthesis and Screening Technologies
To accelerate the discovery of new drug candidates and materials, the integration of modern synthesis with high-throughput technologies is essential. The modular and efficient synthetic routes being developed for the furo[2,3-b]pyridine scaffold are particularly well-suited for this purpose.
Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex small molecules from a common starting material. An efficient annulation reaction to produce benzofuro[3,2-b]pyridines, a related isomer, highlights a diversity-oriented approach where changing a single reagent (triethylamine vs. triphenylphosphine) leads to two distinct classes of products. rsc.org This principle can be directly applied to this compound chemistry. By leveraging syntheses that install multiple reactive handles, vast libraries of derivatives can be generated rapidly using automated parallel synthesis platforms. chemrxiv.org
These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. The combination of automated synthesis and HTS allows for the rapid exploration of the chemical space around the this compound core, dramatically speeding up the identification of lead compounds for drug discovery programs.
Detailed Understanding of Structure-Function Relationships at the Molecular Level
A central challenge in medicinal chemistry is understanding how a molecule's structure relates to its biological function. For the furo[2,3-b]pyridine class, several studies have begun to elucidate these crucial structure-activity relationships (SAR).
In the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases, derivatives of a dihydrofuro[2,3-b]pyridine scaffold were systematically modified. nih.gov Initial hits with high potency suffered from poor pharmacokinetic properties. nih.gov Through targeted structural modifications aimed at improving metabolic stability, researchers were able to identify a compound that maintained excellent biochemical potency while showing significantly improved clearance and oral bioavailability. nih.gov
Similarly, studies on furo[2,3-b]pyridine derivatives as anticancer agents have revealed key structural requirements for activity. The evaluation of dozens of derivatives against various cancer cell lines has shown that specific substituents on the scaffold are critical for potent antiproliferative effects. nih.gov For example, in a series of thieno[2,3-b]pyridine-2-carboxamides (a closely related scaffold), a 3-methoxyphenylcarboxamide moiety was found to be optimal for activity against melanoma and breast cancer cell lines. nih.gov
| Compound Series | Biological Target | Key SAR Finding | Result |
| Dihydrofuro[2,3-b]pyridines | IRAK4 | Structural modification to improve Lipophilic Ligand Efficiency (LLE) and reduce clearance. | Maintained high potency (IC50 = 7.3 nM) with improved pharmacokinetics. nih.gov |
| Furo[2,3-b]pyridine-2-carboxamides | Anticancer (NCI-60) | The phenyl carboxamide moiety occupies a key lipophilic pocket in the target. | Low nanomolar GI50 values against multiple cancer cell lines. nih.gov |
| Furo[2,3-b]pyridines | Anticancer (Breast Cancer) | Introduction of dichlorothiophenyl and benzyloxyphenyl subunits. | Potent cytotoxic activities against MCF-7 and MDA-MB-231 cell lines. cncb.ac.cnnih.gov |
Future efforts will require the use of computational chemistry and machine learning to build predictive SAR models, enabling a more rational design of next-generation this compound derivatives with enhanced potency and selectivity.
Stereoselective Synthesis and Chiral Induction within the Scaffold
Many biological processes are stereospecific, meaning that the three-dimensional arrangement of atoms in a molecule can drastically alter its function. While much of the current research on furo[2,3-b]pyridines focuses on achiral molecules, the development of stereoselective synthetic methods is a critical and emerging challenge.
Introducing chiral centers into the this compound scaffold, particularly in substituents attached to the core, could lead to compounds with improved potency, better selectivity, and more favorable pharmacokinetic profiles. This requires the development of asymmetric synthetic methods that can control the formation of specific enantiomers or diastereomers.
While specific examples of stereoselective synthesis for the this compound core are not yet widely reported in the literature, this represents a significant area for future growth. Research in this domain would involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials to guide the stereochemical outcome of key bond-forming reactions. Success in this area will be essential for advancing furo[2,3-b]pyridine derivatives as sophisticated therapeutic agents.
Advanced Mechanistic Studies on Biological Target Interactions and Pathways
Identifying the biological targets of this compound derivatives is only the first step; a deeper, mechanistic understanding of how they interact with these targets at a molecular level is crucial for rational drug design.
Molecular docking studies have been instrumental in providing initial hypotheses. For instance, furo[2,3-b]pyridine derivatives designed as anticancer agents were docked into the active sites of key signaling proteins like AKT1, estrogen receptor alpha (ERα), and HER2. cncb.ac.cn These computational models suggested strong binding affinities and provided a rationale for the observed activity by showing how the compounds could disrupt key cellular signaling pathways. cncb.ac.cn Similarly, potent thieno[2,3-b]pyridine (B153569) derivatives have been modeled against phosphoinositide specific-phospholipase C (PI-PLC), revealing key hydrogen bonding interactions with amino acid residues like His356 and Glu341 that are likely responsible for inhibition. nih.govmdpi.com
More advanced mechanistic studies are the necessary next step. These include:
X-ray Crystallography: Obtaining crystal structures of derivatives bound to their protein targets to visualize the precise binding mode and confirm computational predictions.
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics.
Cell-based Pathway Analysis: Employing techniques such as proteomics and transcriptomics to understand how these compounds affect downstream cellular pathways beyond the primary target.
These detailed studies will provide a comprehensive picture of the mechanism of action, enabling the design of compounds with superior efficacy and reduced off-target effects, ultimately paving the way for the clinical development of this compound-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
